2,3,4-Trimethoxyaniline

Descripción general

Descripción

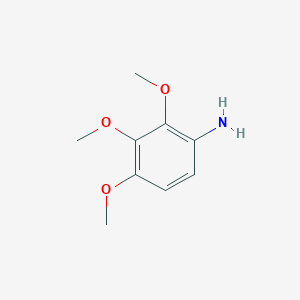

2,3,4-Trimethoxyaniline is an organic compound with the molecular formula C(9)H({13})NO(_3) It is a derivative of aniline, where three methoxy groups are attached to the benzene ring at the 2, 3, and 4 positions

Synthetic Routes and Reaction Conditions:

Methoxylation of Aniline Derivatives: One common method involves the methoxylation of aniline derivatives. This process typically uses methanol and a catalyst such as sulfuric acid to introduce methoxy groups into the benzene ring.

Nitration and Reduction: Another method involves the nitration of 2,3,4-trimethoxybenzene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents like iron and hydrochloric acid.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride, converting nitro groups to amino groups.

Substitution: Electrophilic substitution reactions are common, where the methoxy groups activate the benzene ring towards further substitution. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3,4-Trimethoxyaniline has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines:

- Case Study : A study synthesized 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indole derivatives and evaluated their effects on cell cycle and tubulin polymerization. These derivatives demonstrated promising results as anticancer agents by inhibiting tubulin polymerization, which is critical for cell division .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(3',4',5'-trimethoxyanilino) derivative | 0.70 - 0.75 | K562 |

| Control (CA-4) | 0.05 | Various |

Polymer Chemistry

In polymer chemistry, this compound is used to enhance the properties of polyethylene:

- Case Study : The incorporation of this compound into nickel complexes improved the thermal stability and molecular weights of polyethylene used in thermoplastic elastomers. The resulting materials exhibited enhanced mechanical and elastic properties suitable for industrial applications .

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Low | High |

| Elasticity | Moderate | Enhanced |

Environmental Chemistry

The environmental impact of this compound and its breakdown products has been a focus of research:

- Case Study : Studies have investigated the interactions of this compound with environmental factors to understand its fate in ecosystems. The findings contribute to developing more sustainable chemical processes .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in synthesizing nickel complexes for ethylene polymerization:

- Case Study : Research on α-diimine nickel complexes incorporating this compound has led to the development of polyethylene with adjustable branching degrees and distributions, enhancing its utility in agricultural products .

Mecanismo De Acción

The mechanism by which 2,3,4-trimethoxyaniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy groups can influence the compound’s binding affinity and specificity, affecting pathways such as signal transduction or metabolic processes.

Comparación Con Compuestos Similares

2,4,6-Trimethoxyaniline: Another trimethoxy derivative with methoxy groups at different positions.

3,4,5-Trimethoxyaniline: Similar structure but with methoxy groups at the 3, 4, and 5 positions.

2,3,5-Trimethoxyaniline: Methoxy groups at the 2, 3, and 5 positions.

Uniqueness: 2,3,4-Trimethoxyaniline is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity differently compared to other isomers. This unique arrangement can lead to distinct properties and applications, making it valuable for specific research and industrial purposes.

Actividad Biológica

2,3,4-Trimethoxyaniline is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 24313-88-0 |

| Molecular Formula | C₉H₁₃N₁O₃ |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 3,4,5-trimethoxyaniline |

| SMILES | COC1=CC(=CC(=C1OC)OC)N |

The biological activity of this compound is primarily attributed to its interaction with cellular components. It is known to inhibit tubulin polymerization, which disrupts cell division and induces apoptosis in cancer cells. This mechanism positions it as a candidate for anticancer drug development, particularly in targeting various cancer types.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against several cancer cell lines:

- In Vitro Antiproliferative Activity:

- Cell Lines Tested: L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervix carcinoma).

- IC₅₀ Values:

- Compound 3a: 0.75 μM against K562 cells.

- Compound 3b: 0.70 μM against K562 cells.

- Both compounds exhibited significant potency, with activities indicating that methoxy substitution plays a crucial role in enhancing their efficacy against cancer cells .

Case Studies

-

Study on Antitubulin Agents:

A study evaluated the antiproliferative effects of derivatives containing this compound against a panel of cancer cell lines. The results indicated that certain derivatives exhibited superior activity due to specific substitutions on the aniline structure . -

Cell Cycle Analysis:

Flow cytometry analysis demonstrated that treatment with this compound derivatives led to a significant increase in the G2/M phase of the cell cycle in K562 cells. This finding supports the hypothesis that these compounds act as inhibitors of tubulin assembly .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

2,3,4-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARCMOGDHJTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572939 | |

| Record name | 2,3,4-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50625-48-4 | |

| Record name | 2,3,4-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.